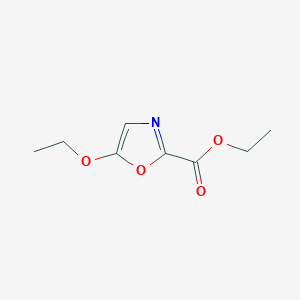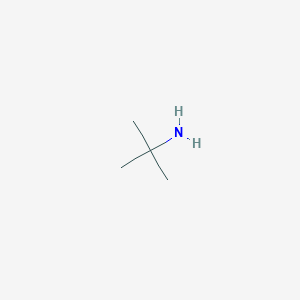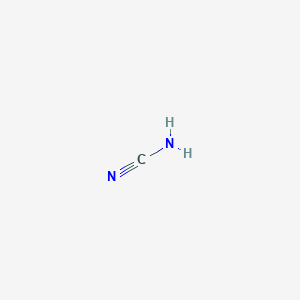
4-Fluorophenol
Overview
Description
4-Fluorophenol is an organic compound with the molecular formula C₆H₅FO. It is a derivative of phenol where a fluorine atom replaces one of the hydrogen atoms on the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its unique properties, such as the presence of a fluorine atom, make it a valuable compound for research and industrial purposes .
Mechanism of Action
Target of Action
The primary target of 4-Fluorophenol is the enzyme cytochrome P450 BM3-F87G . This enzyme is a mutant form of a cytosolic bacterial P450 enzyme . It plays a crucial role in the oxidative defluorination of this compound .
Mode of Action
This compound interacts with its target, cytochrome P450 BM3-F87G, to undergo an oxidative defluorination process . This process involves the activation of this compound by long chain fatty aldehydes . The reaction is catalyzed by the enzyme, leading to the reduction of the resulting benzoquinone to hydroquinone . This interaction results in significant changes in the compound’s structure and function .
Biochemical Pathways
The biochemical pathway affected by this compound involves the oxidative defluorination of the compound . This process is catalyzed by the enzyme cytochrome P450 BM3-F87G . The defluorination of this compound is directly conducted without structural transformation . The reaction leads to downstream effects such as the formation of hydroquinone .
Pharmacokinetics
The compound’s interaction with the enzyme cytochrome p450 bm3-f87g suggests that it is metabolized in the body
Result of Action
The action of this compound results in the defluorination of the compound and the formation of hydroquinone . This process is facilitated by the enzyme cytochrome P450 BM3-F87G . The defluorination reaction is stimulated in the presence of long chain fatty aldehydes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of long chain fatty aldehydes in the reaction environment can stimulate the defluorination reaction . Additionally, the compound’s action can be affected by the pH of the solution and the applied current density
Biochemical Analysis
Biochemical Properties
4-Fluorophenol interacts with various enzymes and proteins. For instance, it is first catalyzed by phenol hydroxylase to produce fluorocatechol . In a study, a mutant form of a cytosolic bacterial P450 enzyme, cytochrome P450 BM3 -F87G (BM3-F87G), was found to rapidly dehalogenate this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For example, Chlorella pyrenoidosa can tolerate exposure to 100 mg/L of this compound . The growth of algal cells had a significant hormesis of inhibition first and then promotion .
Molecular Mechanism
The mechanism of action of this compound involves aromatic ring cleavage followed by defluorination . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Up to 70% bioremoval of this compound may occur after 240 hours of treatment .
Metabolic Pathways
This compound is involved in the catechol pathway . This pathway involves aromatic ring cleavage followed by defluorination .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorophenol can be synthesized through several methods. One common method involves the fluoro-demetallation of mercury derivatives of phenol using acetyl hypofluorite . Another method includes the oxidation of 4-fluorobenzeneboronic acid using dihydrogen peroxide at room temperature . The reaction conditions typically involve the use of solvents like ethyl acetate and purification through column chromatography.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical processes that ensure high yield and purity. The industrial production often involves the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluorobenzoquinone.
Reduction: Reduction reactions can convert it to 4-fluorocyclohexanol.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions
Major Products
Oxidation: 4-Fluorobenzoquinone
Reduction: 4-Fluorocyclohexanol
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
4-Fluorophenol has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with improved metabolic stability.
Industry: It is employed in the production of agrochemicals, such as herbicides and insecticides, and in materials science for the development of advanced materials
Comparison with Similar Compounds
4-Fluorophenol can be compared with other halogenated phenols, such as:
- 4-Chlorophenol
- 4-Bromophenol
- 4-Iodophenol
Uniqueness
The presence of a fluorine atom in this compound imparts unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its chlorinated, brominated, and iodinated counterparts. Fluorine’s high electronegativity and small size contribute to these distinct properties, making this compound a valuable compound in various applications .
Properties
IUPAC Name |
4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO/c7-5-1-3-6(8)4-2-5/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMPLDJJXGPMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052047 | |
| Record name | 4-Fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid with an odor like phenol; [Alfa Aesar MSDS] | |
| Record name | 4-Fluorophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11101 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.19 [mmHg] | |
| Record name | 4-Fluorophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11101 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
371-41-5 | |
| Record name | 4-Fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=371-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-FLUOROPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FLUOROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6DT6TR5E5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B42268.png)










![Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate)](/img/structure/B42291.png)


